molecular formula C8H7BrN2O B1530148 4-Bromo-7-methoxy-1H-indazole CAS No. 938062-01-2

4-Bromo-7-methoxy-1H-indazole

Cat. No. B1530148
CAS RN: 938062-01-2
M. Wt: 227.06 g/mol
InChI Key: SIKUFDVMQXXDET-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . 4-Bromo-7-methoxy-1H-indazole is a pharmaceutical intermediate .


Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The empirical formula of 4-Bromo-1H-indazole is C7H5BrN2, and its molecular weight is 197.03 .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The empirical formula of 4-Bromo-1H-indazole is C7H5BrN2, and its molecular weight is 197.03 .

Scientific Research Applications

Synthesis and Chemical Properties

Indazoles, including 4-Bromo-7-methoxy-1H-indazole derivatives, are key scaffolds in the synthesis of a variety of compounds with significant applications. For instance, indazole derivatives have been synthesized and characterized for their electrochemical and photophysical properties, indicating their potential as electronically active materials and in the development of new materials for technological applications (Cekaviciute et al., 2012). These findings underscore the role of indazole derivatives in the creation of high-performance materials for electronics and photonics.

Biological and Pharmacological Research

Indazole derivatives have been extensively explored for their biological activities, including antimicrobial and anticancer properties. For example, compounds synthesized from indazole have demonstrated potent cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2017). This highlights the importance of indazole derivatives in medicinal chemistry and drug development, especially in the search for new therapeutic agents.

Corrosion Inhibition

Indazole derivatives have also been identified as effective corrosion inhibitors, indicating their potential application in materials science and engineering. For instance, certain indazole-based compounds have shown superior inhibition efficiency against the corrosion of mild steel, suggesting their utility in protecting metals from corrosive environments (Al-amiery et al., 2020). This demonstrates the versatility of indazole compounds in industrial applications, particularly in extending the life of metal structures and components.

Mechanism of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

4-Bromo-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

A new practical synthesis of 1H-indazole has been presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed. The new mechanism is suitable for similar cyclization, and a new reaction is predicted .

properties

IUPAC Name

4-bromo-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKUFDVMQXXDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733115
Record name 4-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938062-01-2
Record name 4-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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